molecular formula C19H32O3 B032869 2-[2-(4-Nonylphenoxy)ethoxy]ethanol CAS No. 68412-54-4

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

Cat. No.: B032869
CAS No.: 68412-54-4
M. Wt: 308.5 g/mol
InChI Key: BLXVTZPGEOGTGG-UHFFFAOYSA-N
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Description

Nonoxinolum, also known as Nonoxynol-9, is an organic compound that belongs to the family of nonionic surfactants. It is widely used in various cleaning and cosmetic products due to its surfactant properties. Nonoxinolum is most commonly known for its use as a spermicide in contraceptives, where it immobilizes and kills sperm cells by disrupting their cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonoxinolum is synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide under alkaline conditions. The degree of ethoxylation can vary, resulting in different forms of Nonoxinolum with varying numbers of ethylene oxide units. The reaction is typically carried out at elevated temperatures and pressures to ensure complete ethoxylation .

Industrial Production Methods

In industrial settings, Nonoxinolum is produced in large-scale reactors where nonylphenol and ethylene oxide are continuously fed into the reactor. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Nonoxinolum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonoxinolum has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell biology studies to disrupt cell membranes and study membrane dynamics.

    Medicine: Utilized as a spermicide in contraceptives to prevent pregnancy. It is also being investigated for its potential use as a microbicide to prevent sexually transmitted infections.

    Industry: Incorporated into cleaning products, detergents, and emulsifiers due to its surfactant properties.

Mechanism of Action

Nonoxinolum exerts its effects by interacting with the lipids in the cell membranes of sperm cells. It disrupts the membrane structure, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach. This results in the immobilization and death of the sperm cells. The compound’s surfactant properties allow it to penetrate and disrupt the lipid bilayer of the cell membrane .

Comparison with Similar Compounds

Nonoxinolum is unique among nonionic surfactants due to its specific use as a spermicide. Similar compounds include:

Nonoxinolum stands out due to its specific application in contraceptives and its effectiveness in disrupting cell membranes, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol
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InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058600
Record name 4-Nonylphenol diethoxylate
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Molecular Weight

308.5 g/mol
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Physical Description

Dry Powder; Liquid, Liquid, Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO]
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched
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Record name Polyethylene glycol nonylphenyl ether
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Solubility

>1000 mg/l
Record name POLYETHYLENE GLYCOL NONYLPHENYL ETHER
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CAS No.

20427-84-3, 9016-45-9, 68412-54-4
Record name 4-Nonylphenol diethoxylate
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Record name Nonoxynol-2
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-
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Record name Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched
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Record name 4-Nonylphenol diethoxylate
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Record name Nonylphenol, ethoxylated
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Record name Nonylphenol, branched, ethoxylated
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Record name 2-[2-(4-nonylphenoxy)ethoxy]ethanol
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Record name Poly(oxy-1,2-ethanediyl), a-(nonylphenyl)-w-hydroxy- (CAS 9016-45-9)
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Record name Poly (oxy-1,2-ethanediyl), alpha -(nonylphenyl)-omega-hydroxy-, branched
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Record name NONOXYNOL-2
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Record name POLYETHYLENE GLYCOL NONYLPHENYL ETHER
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Melting Point

42-43 °C
Record name POLYETHYLENE GLYCOL NONYLPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the physicochemical properties of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol that make it suitable as a pesticide spray adjuvant?

A1: The research article highlights that this compound, as a component of APSA-80, exhibits strong surface activity. [] This property enables it to significantly reduce the surface tension of water, reaching approximately 20 mNm−1 at its critical micelle concentration (CMC) of 0.006 g%. [] This reduction in surface tension is crucial for enhancing the spreading and penetration of pesticide solutions on plant surfaces, ultimately improving their efficacy.

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